2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-6-bromobenzo[d]thiazole - 863001-16-5

2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-6-bromobenzo[d]thiazole

Catalog Number: EVT-3425956
CAS Number: 863001-16-5
Molecular Formula: C18H15BrN4S2
Molecular Weight: 431.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anticonvulsant agents: Studies have investigated the anticonvulsant potential of certain N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides, indicating promising results in animal models. []
  • Dopamine receptor agonists: Research has explored the development of potent and selective D2/D3 dopamine receptor agonists based on N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues for potential application in Parkinson's disease treatment. [, , ]
  • Urease inhibitors: Benzimidazole derivatives, structurally related to benzo[d]thiazoles, have shown promise as urease inhibitors, suggesting potential applications in addressing infections caused by ureolytic bacteria. []
  • RIP2 kinase inhibitors: Benzo[d]thiazole-based compounds have been identified as inhibitors of RIP2 kinase, a key player in the NOD2 pathway implicated in inflammatory diseases. This highlights their potential for treating immune-mediated inflammatory conditions. []
  • Anticancer agents: Novel benzo[d]thiazole derivatives have been synthesized and evaluated for anticancer activity. While the specific compound is not mentioned, research in this area is ongoing. [, , ]
  • Antimicrobial agents: Several studies within the provided papers focus on the synthesis and evaluation of benzo[d]thiazole derivatives for antimicrobial activity against a range of bacterial and fungal strains. [, , , , , , , ]
  • Fluorescent probes: Benzo[d]thiazole derivatives have been utilized in the development of fluorescent probes for detecting specific metal ions, showcasing their versatility in analytical chemistry. []
Synthesis Analysis
  • Nucleophilic substitution reactions: These reactions typically involve reacting a substituted benzo[d]thiazole with a nucleophile, such as a substituted piperazine, in the presence of a base and a suitable solvent. [, ]
  • Condensation reactions: Condensation reactions between appropriately functionalized starting materials, like substituted thioureas and α-haloketones, can be employed to construct the benzo[d]thiazole core and introduce desired substituents. [, ]
  • Cyclization reactions: Cyclization of appropriately substituted precursors can also be utilized to build the benzo[d]thiazole framework. This approach often involves multi-step procedures and can be tailored to introduce specific substitutions at various positions. [, , , ]
Molecular Structure Analysis
  • Bond lengths and angles: These parameters offer information about the electronic distribution and steric effects within the molecule. [, ]
  • Conformations: Understanding the preferred conformations of these compounds can be crucial for rationalizing their interactions with biological targets and optimizing their activity. []
  • Intermolecular interactions: Analyzing crystal structures can reveal key intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the physical and chemical properties of these compounds. [, ]
Mechanism of Action
  • Anticonvulsant activity: Some benzo[d]thiazole derivatives are believed to exert their anticonvulsant effects by modulating neurotransmitter systems, such as GABAergic and glutamatergic pathways. []
  • Dopamine receptor agonism: Compounds designed as D2/D3 dopamine receptor agonists bind to and activate these receptors, mimicking the action of dopamine and offering potential therapeutic benefits in Parkinson's disease. [, ]
  • Urease inhibition: Benzimidazole-based urease inhibitors are thought to interact with the active site of the enzyme, blocking its activity and preventing the hydrolysis of urea. []
Physical and Chemical Properties Analysis
  • Optical properties: Some benzo[d]thiazole derivatives exhibit fluorescence, making them valuable tools in imaging and sensing applications. []
Applications
  • Antimicrobial agents: Numerous studies investigated their activity against Gram-positive and Gram-negative bacteria and fungi, suggesting potential for new antimicrobial drug development. [, , , , , , , ]
  • Anti-Parkinson's disease agents: Research explored developing dopamine D2/D3 receptor agonists with high affinity and selectivity for potential use in Parkinson's disease therapy. [, , ]
  • Anticonvulsant agents: Some derivatives showed promising results in animal models of seizures, indicating their potential as antiepileptic drugs. []
  • Anticancer agents: Several studies focused on synthesizing and evaluating the anticancer activity of these compounds, highlighting their potential in developing new cancer therapies. [, , ]

N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substitued piperazinyl)acetamide derivatives

  • Compound Description: This series of compounds shares the core structure of benzo[d]thiazole and piperazine linked via an amide bond. These derivatives were synthesized and investigated for their anticonvulsant potential. []

N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues

  • Compound Description: These compounds, particularly (-)-21a and (-)-34, exhibit potent agonist activity at dopamine D2 and D3 receptors. They have shown efficacy in reversing hypolocomotion in Parkinson's disease animal models and exhibit neuroprotective properties. [, ]

1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone

  • Compound Description: This compound incorporates both benzothiazole and piperazine moieties within its structure, synthesized through an efficient and eco-friendly microwave-assisted click chemistry approach. []

(−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264)

  • Compound Description: This compound (D-264) acts as a potent D3 preferring agonist and demonstrates neuroprotective properties in Parkinson's disease models. Its structure has been modified to improve in vivo efficacy, leading to the identification of compound (-)-9b as a promising lead molecule. []

5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole derivatives

  • Compound Description: This series of benzimidazole derivatives has shown promising results as urease inhibitors, surpassing the activity of standard inhibitors like thiourea and hydroxyurea. []

2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate

  • Compound Description: This compound represents a first-in-class clinical candidate for treating inflammatory diseases by specifically targeting Receptor Interacting Protein 2 (RIP2) kinase. []
  • Compound Description: Synthesized through a nucleophilic substitution reaction, this compound has been investigated for its potential anticancer activity. []

(S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue

  • Compound Description: This compound series, specifically (-)-24c (D-301), exhibits preferential agonist activity for the dopamine D3 receptor and displays potent radical scavenging activity. It has demonstrated significant in vivo activity in Parkinson's disease animal models. []

N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632)

  • Compound Description: This compound acts as a potent inhibitor of necroptosis, a form of programmed cell death, by targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3). []

(E)-(4-(2-(Benzo[d]Thiazol-2-yl)Hydrazono)-3-methyl-2,6-diphenylpiperidin-1-yl)(Phenyl)Methanone Derivatives

  • Compound Description: These derivatives have been synthesized and characterized by various spectroscopic techniques. They have shown antimicrobial activities against several bacterial and fungal strains. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

  • Compound Description: This compound is a potent and aqueous-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), showing high selectivity over ACAT-2. K-604 is currently being investigated as a potential therapeutic agent for diseases associated with ACAT-1 overexpression. []

N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide derivatives

  • Compound Description: This series was designed based on pharmacophoric features targeting anticonvulsant activity. Two compounds, 5b and 5q, showed promising activity in the maximal electroshock seizure (MES) test. []

6-(4-(4-Substituted phenylpiperazin-1-yl)butoxy)benzo[d][1,3]oxathiol-2-one Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated as potential antipsychotic agents due to their anti-dopaminergic and anti-serotonergic activities. []

6-[3-(4-substitutedphenylpiperazin-1-yl)propoxy]benzo[d][1,3]oxathiol-2-ones

  • Compound Description: These compounds were synthesized and evaluated for their potential antipsychotic effects, demonstrating antidopaminergic and antiserotonergic activities. []
  • Compound Description: This group of compounds was designed to develop highly effective antitumor drugs. Notably, compounds 13h and 13i exhibited potent antitumor activity against PC-3 cells, surpassing the positive control 5-fluorouracil. []

2-(3-(4-(4-[18F]fluorobenzyl)piperazin-1-yl)propyl)benzo[d]thiazole ([18F]4)

  • Compound Description: This radiolabeled compound exhibits a high affinity for dopamine D4 receptors with excellent selectivity over D2 and D3 receptors. It has shown promise for in vivo imaging studies of the dopamine D4 receptor. []

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79)

  • Compound Description: This compound acts as a cocaine antagonist by interacting with monoamine transporters and sigma receptors. SN79 has been shown to attenuate the acute and subchronic effects of cocaine in rodent models. [, ]

(E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l)

  • Compound Description: This compound showed potent cytotoxicity against various cancer cell lines, including MDA-MB-231, MCF-7, HepG2, and SMMC-7721. It induced apoptosis in MDA-MB-231 cells in a concentration-dependent manner. []

2,4-Substituted Pyrimidine Derivatives Containing Trifluoromethyl

  • Compound Description: This series aimed to discover effective antitumor drugs. Compound 13w demonstrated potent antitumor activity against PC-3 cells, exceeding the activity of the positive control, 5-fluorouracil. []

(E)-6-methyl-N-((3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)benzo[d]thiazol-2-amine derivatives

  • Compound Description: This series of thiazole-based pyrazoles containing a benzothiazole moiety was developed to investigate anti-infective and anti-cancer activities. []

Properties

CAS Number

863001-16-5

Product Name

2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-6-bromobenzo[d]thiazole

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole

Molecular Formula

C18H15BrN4S2

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C18H15BrN4S2/c19-12-5-6-14-16(11-12)25-18(21-14)23-9-7-22(8-10-23)17-20-13-3-1-2-4-15(13)24-17/h1-6,11H,7-10H2

InChI Key

VEXGABWUUFBYIG-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C4=NC5=CC=CC=C5S4

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C4=NC5=CC=CC=C5S4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.